molecular formula C23H26N4O3 B2447261 2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1396564-61-6

2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2447261
CAS No.: 1396564-61-6
M. Wt: 406.486
InChI Key: YHEBHMQKKREVQW-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a sophisticated synthetic compound designed for research applications in medicinal chemistry and early-stage drug discovery. Its molecular architecture incorporates a pyrazolo[1,5-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activity and presence in compounds investigated as serine protease inhibitors, including thrombin . The molecule's design, which strategically links this heterocyclic system via a piperazine core to a phenoxy ethanone moiety, suggests potential as a key intermediate or precursor for developing enzyme inhibitors. Researchers can leverage this compound as a core scaffold to explore structure-activity relationships, particularly for modulating the activity of serine proteases involved in coagulation, inflammation, and other pathological processes . The embedded pyrazolo[1,5-a]pyridine framework is also recognized for its utility in creating inhibitors for significant biological pathways, such as the bone morphogenetic protein (BMP) pathway, highlighting the versatility and research value of this structural class . The compound is provided for laboratory research purposes to investigate novel mechanisms of action and for the synthesis of more complex, targeted bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-17(2)18-6-8-19(9-7-18)30-16-22(28)25-11-13-26(14-12-25)23(29)20-15-24-27-10-4-3-5-21(20)27/h3-10,15,17H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEBHMQKKREVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone, also known by its CAS number 1396564-61-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C23H26N4O3
  • Molecular Weight : 406.486 g/mol
  • Purity : Typically around 95% in research applications.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Receptor Binding : The compound is designed to bind to specific receptors in the body, particularly those involved in neurological pathways. The binding affinity to these receptors is crucial for its therapeutic efficacy.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes that are involved in disease processes, thereby altering metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrazolo[1,5-a]pyridine compounds have significant antitumor effects by inducing apoptosis in cancer cells.
  • Neuroprotective Effects : The piperazine moiety is known for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveProtects neurons from oxidative stress
Anti-inflammatoryModulates cytokine production and reduces inflammation

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Study on Antitumor Activity :
    • A study published in Cancer Research demonstrated that pyrazolo[1,5-a]pyridine derivatives significantly inhibited the growth of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Neuroprotection in Animal Models :
    • In a rodent model of neurodegeneration, administration of related compounds showed a reduction in neuronal loss and improved cognitive function. This was linked to the inhibition of neuroinflammatory processes.
  • Inflammation Modulation :
    • Research conducted on inflammatory models indicated that this class of compounds could reduce levels of pro-inflammatory cytokines, suggesting potential use in treating chronic inflammatory diseases.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to pyrazolo[1,5-a]pyridine exhibit cytotoxic properties against various cancer cell lines. The incorporation of the piperazine ring enhances the compound's ability to interact with biological targets involved in cancer progression. For instance:

  • Case Study : A derivative of this compound was evaluated for its efficacy against human liver cancer cells, demonstrating significant cytotoxic effects through molecular docking studies and in vitro assays .

Neurological Disorders

The structural features of 2-(4-Isopropylphenoxy)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone suggest its potential as a modulator of neurotransmitter systems.

  • Research Findings : Compounds with similar structures have shown promise as inhibitors of specific protein kinases implicated in neurodegenerative diseases . The piperazine moiety may facilitate interactions with serotonin or dopamine receptors.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can yield various derivatives with modified biological activities.

  • Synthesis Methodology : The compound can be synthesized from readily available precursors through nucleophilic substitution and coupling reactions .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the therapeutic potential of this compound. Modifications at the isopropylphenoxy or piperazine sites can lead to enhanced potency and selectivity.

  • Example : Substituting different functional groups on the piperazine ring has been shown to alter the binding affinity to target proteins, which can be systematically evaluated through computational modeling .

Q & A

Q. What are the optimal synthetic routes for this compound?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging:

  • Hydrazine-mediated cyclization : Reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form pyrazole or pyrazolo-pyridine cores .
  • Piperazine functionalization : Coupling the pyrazolo[1,5-a]pyridine-3-carbonyl group to the piperazine ring via nucleophilic acyl substitution. Ethanol or DCM is often used as the solvent, with triethylamine as a base .
  • Phenoxy linkage : Introducing the 4-isopropylphenoxy group through Williamson ether synthesis (K₂CO₃, DMF, 80°C) .

Q. Key Optimization Parameters :

StepReagents/ConditionsYield (%)Reference
CyclizationHydrazine hydrate, AcOH, reflux (4 hr)65–75
Piperazine couplingPyrazolo-carbonyl chloride, Et₃N, DCM70–80
Etherification4-Isopropylphenol, K₂CO₃, DMF60–70

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., pyrazolo-pyridine protons at δ 7.5–8.5 ppm; piperazine methylenes at δ 3.2–3.8 ppm) .
  • X-ray crystallography : Resolve the 3D structure, particularly the orientation of the pyrazolo-pyridine and piperazine moieties .
  • HRMS : Confirm molecular weight (expected [M+H]⁺: ~476.2 g/mol).

Example : In analogous piperazine derivatives, X-ray studies confirmed planar geometry of the pyridine ring and chair conformation of the piperazine .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in sealed, argon-filled vials to prevent oxidation of the ethanone group .
  • Solubility : Dissolve in anhydrous DMSO (10 mM stock) to avoid hydrolysis.
  • Degradation Mitigation : Avoid prolonged exposure to light or humidity. Evidence from thermal studies shows decomposition above 150°C, necessitating controlled environments during handling .

Advanced Research Questions

Q. How does the pyrazolo[1,5-a]pyridine moiety influence biological activity?

Methodological Answer: The pyrazolo-pyridine core enhances:

  • Electron-deficient character : Facilitates π-π stacking with enzyme active sites (e.g., kinase ATP pockets).
  • Hydrogen-bonding capacity : The N1 and pyridine-N atoms act as H-bond acceptors, critical for antimicrobial or anticancer activity .

Q. Comparative Data :

DerivativeSubstituentMIC (μg/mL) vs. S. aureus
A Pyrazolo-pyridine1.2
B Pyrimidine6.5
Derivative A (pyrazolo-pyridine) showed 5.4× higher potency than B .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer: Contradictions often arise from:

  • Structural analogs : Minor substitutions (e.g., sulfone vs. carbonyl groups) drastically alter activity. For example, mono-sulfone derivatives in pyrazolo-pyrimidines outperformed di-sulfones in antimicrobial assays .
  • Assay conditions : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (pH, nutrient composition) can skew results. Standardize protocols using CLSI guidelines .

Case Study : Derivatives with one sulfone group showed 3× higher antifungal activity than those with two sulfones, attributed to reduced steric hindrance .

Q. What computational methods predict target interactions for this compound?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model binding to kinases (e.g., PI3Kγ) or GPCRs, leveraging the piperazine group’s flexibility for induced-fit interactions .
  • MD Simulations (GROMACS) : Assess stability of the compound-receptor complex over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA).
  • Pharmacophore modeling (MOE) : Identify essential features (e.g., pyrazolo-pyridine as a hydrogen-bond acceptor, isopropylphenoxy as a hydrophobic anchor) .

Validation : Cross-reference computational predictions with experimental IC₅₀ values from kinase inhibition assays.

Q. How to optimize experimental design for reproducibility?

Methodological Answer:

  • Sample Degradation Control : Use continuous cooling (4°C) during biological assays to minimize organic compound degradation, as seen in HSI-based pollution studies .
  • Batch Variability : Prepare synthetic intermediates in triplicate with ≥95% purity (HPLC-validated) to reduce variability in downstream testing .

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